molecular formula C20H25F2N7O2 B12349957 CID 156588673

CID 156588673

Cat. No.: B12349957
M. Wt: 433.5 g/mol
InChI Key: BVMPYZMOLBNQJN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “CID 156588673” is a chemical entity registered in the PubChem database

Preparation Methods

The synthetic routes and reaction conditions for the preparation of CID 156588673 involve several steps. The preparation method typically includes the following steps:

Chemical Reactions Analysis

CID 156588673 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 156588673 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 156588673 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

CID 156588673 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or functional groups. The comparison can be based on various parameters such as chemical reactivity, biological activity, and industrial applications .

Properties

Molecular Formula

C20H25F2N7O2

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C20H25F2N7O2/c1-11-8-30-5-4-28(11)19-25-18(15-7-24-16(23)6-14(15)17(21)22)26-20(27-19)29-12(2)9-31-10-13(29)3/h6-7,12,17H,4-5,8-10H2,1-3H3,(H2,23,24)/t12-/m0/s1

InChI Key

BVMPYZMOLBNQJN-LBPRGKRZSA-N

Isomeric SMILES

C[C@H]1COC[C](N1C2=NC(=NC(=N2)N3CCOC[C]3C)C4=CN=C(C=C4C(F)F)N)C

Canonical SMILES

CC1COC[C](N1C2=NC(=NC(=N2)N3CCOC[C]3C)C4=CN=C(C=C4C(F)F)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.